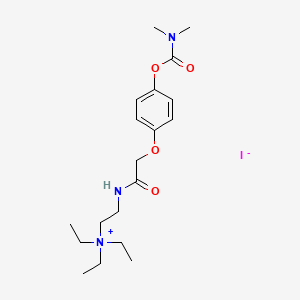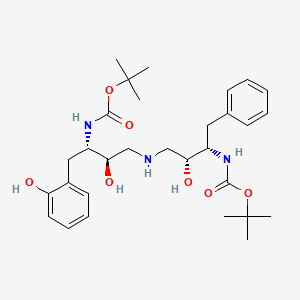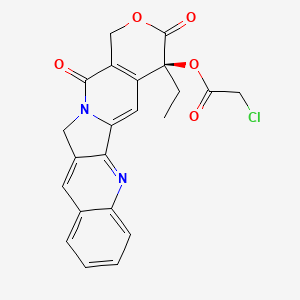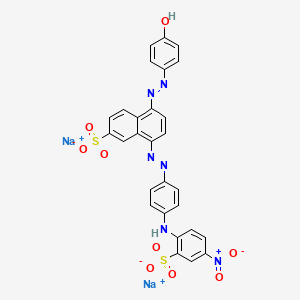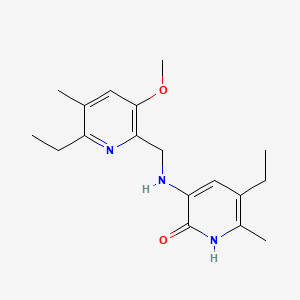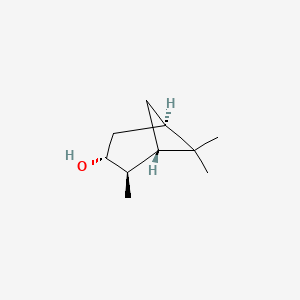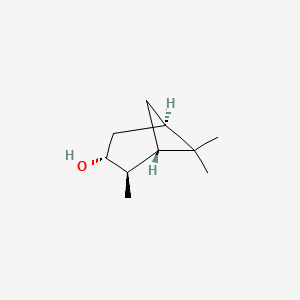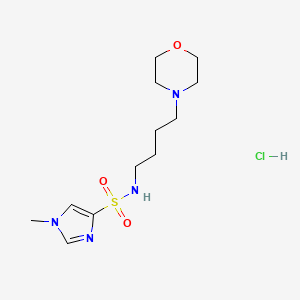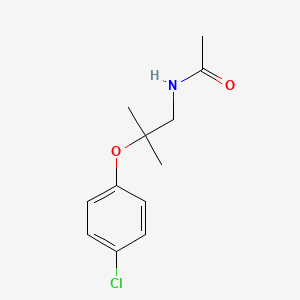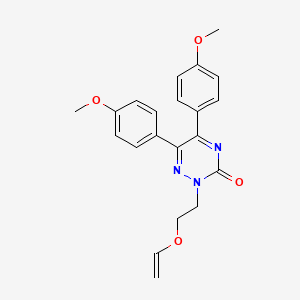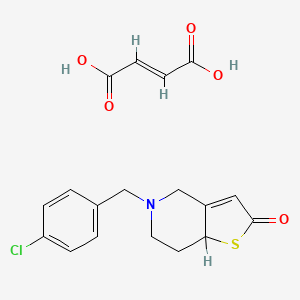
5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate is a synthetic organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate typically involves multi-step organic reactions. The starting materials often include p-chlorobenzyl chloride and thieno[3,2-c]pyridin-2-one. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its maleate salt form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine
In medicine, thienopyridine derivatives are often explored for their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thienopyridine derivatives, such as clopidogrel and ticlopidine, which are known for their antiplatelet activities.
Uniqueness
What sets 5-(p-Chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one maleate apart is its unique chemical structure, which may confer distinct biological activities and potential therapeutic applications compared to other thienopyridine derivatives.
Propriétés
Numéro CAS |
83427-59-2 |
|---|---|
Formule moléculaire |
C18H18ClNO5S |
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;5-[(4-chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C14H14ClNOS.C4H4O4/c15-12-3-1-10(2-4-12)8-16-6-5-13-11(9-16)7-14(17)18-13;5-3(6)1-2-4(7)8/h1-4,7,13H,5-6,8-9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
CMSKLIXIUTXEJH-WLHGVMLRSA-N |
SMILES isomérique |
C1CN(CC2=CC(=O)SC21)CC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CC2=CC(=O)SC21)CC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
